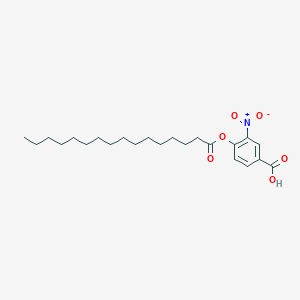
3-(4-Azido-2-nitroanilino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Azido-2-nitroanilino)propan-1-ol is a chemical compound with the molecular formula C9H11N5O3 It is characterized by the presence of azido and nitro functional groups attached to an aniline ring, along with a propanol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Azido-2-nitroanilino)propan-1-ol typically involves multiple steps. One common method starts with the nitration of aniline to introduce the nitro group. This is followed by the azidation of the nitroaniline derivative. The final step involves the introduction of the propanol side chain through a suitable alkylation reaction. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. Safety measures are crucial due to the presence of azido and nitro groups, which can be hazardous.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Azido-2-nitroanilino)propan-1-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Oxidation: The hydroxyl group in the propanol side chain can be oxidized to a carbonyl group using oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Copper(I) catalysts for click chemistry.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 3-(4-Amino-2-nitroanilino)propan-1-ol.
Substitution: 1,2,3-Triazole derivatives.
Oxidation: 3-(4-Azido-2-nitroanilino)propanal.
Applications De Recherche Scientifique
3-(4-Azido-2-nitroanilino)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and polymers.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Azido-2-nitroanilino)propan-1-ol involves its ability to undergo click chemistry reactions, forming stable triazole linkages. These reactions are highly selective and efficient, making the compound valuable for bioconjugation and material science applications. The azido group acts as a reactive site, enabling the formation of covalent bonds with alkyne-containing molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Amino-2-nitroanilino)propan-1-ol: Similar structure but with an amino group instead of an azido group.
3-Azido-1-propanol: Lacks the nitroaniline moiety, simpler structure.
4-Azidoaniline: Contains the azido group but lacks the propanol side chain.
Uniqueness
3-(4-Azido-2-nitroanilino)propan-1-ol is unique due to the combination of azido and nitro groups on the aniline ring, along with the propanol side chain. This combination imparts distinct reactivity and versatility, making it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
64309-10-0 |
|---|---|
Formule moléculaire |
C9H11N5O3 |
Poids moléculaire |
237.22 g/mol |
Nom IUPAC |
3-(4-azido-2-nitroanilino)propan-1-ol |
InChI |
InChI=1S/C9H11N5O3/c10-13-12-7-2-3-8(11-4-1-5-15)9(6-7)14(16)17/h2-3,6,11,15H,1,4-5H2 |
Clé InChI |
RIZAXWQKGLQMGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)

![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)






![2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate](/img/structure/B14485462.png)



